1-(2-Bromo-3-fluorophenyl)ethanone

描述

Overview of Halogenated Ethanones and their Significance in Organic Synthesis

Halogenated ethanones, a class of ketones featuring one or more halogen atoms, are of considerable importance in the field of organic synthesis. These compounds serve as highly versatile building blocks for the construction of more complex molecular architectures. The presence of a halogen atom, such as bromine or fluorine, on the aromatic ring or the acetyl group significantly influences the reactivity of the molecule, providing a handle for a wide array of chemical transformations.

The electron-withdrawing nature of halogens can activate the molecule for nucleophilic substitution reactions or serve as a directing group in electrophilic aromatic substitution. Furthermore, the carbon-halogen bond can participate in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes halogenated ethanones valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.aisemanticscholar.org For instance, α-haloketones are recognized as key precursors for a variety of heterocyclic compounds, some of which exhibit notable biological activity. researchgate.net

In medicinal chemistry, the introduction of halogens into a molecule can enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org This has led to the inclusion of halogenated moieties in numerous drug candidates. The study of halogenated acetophenones and their interactions also contributes to a fundamental understanding of intermolecular forces, such as hydrogen bonding and halogen bonding. researchgate.netnih.gov

Structural Features and Chemical Relevance of 1-(2-Bromo-3-fluorophenyl)ethanone

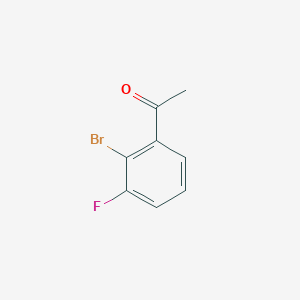

This compound, with the chemical formula C8H6BrFO, possesses a unique substitution pattern on its phenyl ring that dictates its chemical behavior. chemicalbook.comnih.gov The molecule consists of an ethanone (B97240) (acetyl) group attached to a benzene (B151609) ring which is substituted with a bromine atom at the ortho position and a fluorine atom at the meta position relative to the ethanone group.

The key structural features that determine its chemical relevance are:

The Ketone Functional Group: The carbonyl group of the ethanone moiety is susceptible to nucleophilic attack, allowing for the formation of alcohols, imines, and other derivatives.

The Bromine Atom: The bromo-substituent is a good leaving group in nucleophilic aromatic substitution and is a key participant in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position.

The Fluorine Atom: The presence of a highly electronegative fluorine atom influences the electron density of the aromatic ring, affecting its reactivity in substitution reactions. The fluorine atom is generally less reactive as a leaving group compared to bromine.

The Steric Hindrance: The ortho-bromo substituent provides steric hindrance around the ethanone group, which can influence the stereochemical outcome of reactions at the carbonyl carbon.

This combination of functional groups makes this compound a valuable intermediate for creating complex, polysubstituted aromatic compounds.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 161957-58-0 chemicalbook.comchemsrc.com |

| Molecular Formula | C8H6BrFO chemicalbook.comnih.gov |

| Molecular Weight | 217.04 g/mol fishersci.dk |

Current Research Landscape and Future Perspectives for this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its value can be inferred from the broad research interest in polysubstituted aromatic compounds. The unique arrangement of its functional groups makes it a promising starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The research landscape for structurally similar compounds, such as other halogenated acetophenones, is rich with examples of their use in the synthesis of bioactive molecules. For instance, halogenated acetophenones are precursors to chalcones and pyrazolines, which have been investigated for their cytotoxic effects on cancer cells. nih.gov They are also used in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which are being explored for various therapeutic applications. ijres.org

Future research involving this compound is likely to focus on its use as a key intermediate in the following areas:

Drug Discovery: As a building block for the synthesis of novel drug candidates. The bromine and fluorine atoms can be strategically utilized to fine-tune the electronic and steric properties of a lead compound to enhance its efficacy and pharmacokinetic profile.

Agrochemicals: In the development of new pesticides and herbicides, where specific substitution patterns on an aromatic ring can lead to desired biological activity.

Materials Science: In the creation of novel organic materials with specific electronic or photophysical properties, where the halogen atoms can influence crystal packing and intermolecular interactions.

The synthetic utility of this compound lies in its potential for sequential and regioselective functionalization, allowing for the controlled construction of complex molecular frameworks.

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromo-3-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMUEFOEEVGDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromo 3 Fluorophenyl Ethanone

Strategies for Aromatic C-Br Bond Formation in 1-(2-Bromo-3-fluorophenyl)ethanone

The introduction of the bromine atom ortho to the ethanone (B97240) group and ortho to the fluorine atom can be approached via direct electrophilic attack on a pre-existing acetophenone (B1666503) or through a more regiocontrolled metalation-halogenation sequence.

Electrophilic Aromatic Substitution Approaches

The direct bromination of 3-fluoroacetophenone presents a classical electrophilic aromatic substitution pathway. In this precursor, the aromatic ring is influenced by two competing directing groups: the ortho-, para-directing fluorine atom and the meta-directing acetyl group. The fluorine atom activates the C2, C4, and C6 positions towards electrophilic attack, while the deactivating acetyl group directs incoming electrophiles to the C5 position.

The desired product requires bromination at the C2 position. This position is ortho to the fluorine atom but also ortho to the bulky and deactivating acetyl group, which introduces significant steric hindrance and electronic deactivation. Standard bromination conditions (e.g., Br₂ with a Lewis acid like FeBr₃) are therefore likely to yield a mixture of isomers, with bromination potentially occurring at the more accessible C4 and C6 positions, which are also activated by the fluorine atom. mdpi.com The development of highly regioselective bromination methods is a priority in organic synthesis, but achieving exclusive substitution at the sterically hindered and electronically disfavored C2 position of 3-fluoroacetophenone through this method remains challenging. mdpi.com

Table 1: Regiochemical Influences in Electrophilic Bromination of 3-Fluoroacetophenone

| Position | Influence of Fluoro Group (ortho, para-director) | Influence of Acetyl Group (meta-director) | Predicted Outcome |

| C2 | Activating | Deactivating (ortho) | Possible, but sterically hindered and electronically disfavored |

| C4 | Activating (para) | Deactivating (meta) | Major product likely |

| C5 | Deactivating (meta) | Activating (meta) | Minor product possible |

| C6 | Activating (ortho) | Deactivating (meta) | Major product likely |

Directed Ortho-Metalation and Subsequent Halogenation

To overcome the regioselectivity challenges of electrophilic substitution, Directed Ortho-Metalation (DoM) offers a powerful and precise alternative. google.comorganic-chemistry.org This strategy utilizes a directing group to guide a strong base (typically an organolithium reagent like n-butyllithium or lithium diisopropylamide, LDA) to deprotonate a specific ortho-position, creating a stabilized aryllithium intermediate. organic-chemistry.org

In the context of synthesizing this compound, the fluorine atom in the precursor 3-fluoroacetophenone can serve as a moderate directing group. organic-chemistry.org The Lewis basicity of the fluorine can coordinate with the lithium ion of the base, lowering the kinetic barrier for deprotonation of the adjacent C-H bond at the C2 position. The resulting ortho-lithiated species can then be trapped by an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom with high regioselectivity. While the acetyl group's acidic α-protons can compete for the base, conditions can often be optimized to favor aromatic deprotonation.

Table 2: Representative Reaction Data for Directed Ortho-Metalation Strategy

| Starting Material | Reagents | Intermediate | Electrophile | Product | Ref. |

| 3-Fluoroacetophenone | 1. LDA or s-BuLi, THF, -78 °C | 1-(2-Lithio-3-fluorophenyl)ethanone | Br₂ | This compound | organic-chemistry.org |

Strategies for Aromatic C-F Bond Formation in this compound Precursors

An alternative synthetic logic involves introducing the fluorine atom onto a benzene (B151609) ring that already contains the bromo and ethanone functionalities, or precursors thereof.

Nucleophilic Aromatic Fluorination

Nucleophilic aromatic substitution (SNAr) is a key method for forming aryl-fluoride bonds, particularly when the aromatic ring is electron-deficient. alfa-chemistry.comnih.gov This reaction requires a substrate with a good leaving group (such as a nitro group, -NO₂, or a halide) positioned ortho or para to a strong electron-withdrawing group.

To synthesize the target compound, a plausible precursor for SNAr would be 1-(2-bromo-3-nitrophenyl)ethanone . In this molecule, the nitro group at C3 is activated by the ortho-bromo substituent and the ortho-acetyl group. Reaction with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), typically in a polar aprotic solvent like DMSO or DMF at elevated temperatures, would lead to the displacement of the nitro group to furnish this compound. The efficiency of the reaction is often enhanced by using a phase-transfer catalyst, like a crown ether (e.g., K₂₂₂) or a tetraalkylammonium salt, to increase the nucleophilicity of the fluoride ion. nih.govacs.org

Table 3: General Conditions for Nucleophilic Aromatic Fluorination (SNAr)

| Precursor | Fluoride Source | Catalyst/Additive | Solvent | Temperature | Product | Ref. |

| 1-(2-Bromo-3-nitrophenyl)ethanone | KF or CsF | Kryptofix 2.2.2 or TBACl | DMSO, DMF | 80-160 °C | This compound | alfa-chemistry.comnih.gov |

Balz-Schiemann Reaction and Related Methods

The Balz-Schiemann reaction is a cornerstone of arene fluorination, providing a route to aryl fluorides from aryl amines. researchgate.net The reaction proceeds via the diazotization of an aniline (B41778) derivative, followed by thermal or photochemical decomposition of the resulting diazonium salt. researchgate.net

In a synthetic sequence targeting this compound, the required precursor would be 1-(3-amino-2-bromophenyl)ethanone . This amine is treated with a source of nitrous acid (e.g., NaNO₂ in aqueous acid) in the presence of fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) at low temperatures (0–5 °C). This process forms an arenediazonium tetrafluoroborate (B81430) (or hexafluorophosphate) salt, which is often insoluble and can be isolated. Gentle heating of the isolated salt then causes it to decompose, releasing nitrogen gas and boron trifluoride, and yielding the desired aryl fluoride with high regiochemical fidelity. Modern variations of this reaction can be performed in a single pot or in ionic liquids to improve safety and yield. researchgate.net

Table 4: Typical Reaction Sequence for the Balz-Schiemann Reaction

| Precursor | Diazotization Reagents | Fluorinating Agent | Decomposition | Product | Ref. |

| 1-(3-Amino-2-bromophenyl)ethanone | NaNO₂, aq. HCl, 0-5 °C | HBF₄ or HPF₆ | Heat (thermal) | This compound | researchgate.net |

Formation of the Ethanone Moiety in this compound

Introducing the acetyl group can be accomplished via acylation of a suitably substituted benzene ring. The choice of method is critical to ensure the correct placement of the acetyl group relative to the existing halogen substituents.

A common method for this transformation is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org If one were to start with 1-bromo-2-fluorobenzene (B92463) , the regiochemical outcome of the acylation would be dictated by the directing effects of the two halogens. Both fluorine and bromine are ortho-, para-directors, but fluorine is less deactivating than bromine. Therefore, electrophilic attack would be preferentially directed to the positions activated by the fluorine atom, primarily the C4 position (para to fluorine) and to a lesser extent the C6 position (ortho to fluorine). Acylation at the C3 position to yield the desired product is highly unlikely under standard Friedel-Crafts conditions due to unfavorable electronic and steric factors. libretexts.org

A more controlled and regioselective approach involves the use of organometallic reagents. A viable strategy starts with 2-bromo-3-fluorobenzoic acid . The carboxylic acid can be converted into a Weinreb amide (N-methoxy-N-methylamide). This activated intermediate can then be treated with an organometallic methylating agent, such as methyllithium (B1224462) or a methyl Grignard reagent (CH₃MgBr). The resulting tetrahedral intermediate is stable at low temperatures and does not undergo over-addition. A simple aqueous workup then leads to the formation of the desired ketone, this compound, in high yield and with complete regiochemical control. This method avoids the selectivity issues inherent in the Friedel-Crafts acylation of polyhalogenated benzenes. google.com

Table 5: Comparison of Acylation Strategies for 1-Bromo-2-fluorobenzene

| Method | Reagents | Expected Major Product(s) | Suitability for Target Synthesis | Ref. |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(4-Bromo-3-fluorophenyl)ethanone (B1324263), 1-(5-Bromo-2-fluorophenyl)ethanone | Poor | masterorganicchemistry.com |

| Weinreb Amide Synthesis | 1. (COCl)₂, then HN(OMe)Me 2. CH₃MgBr or CH₃Li | This compound | Excellent | google.com |

Friedel-Crafts Acylation of Substituted Benzenes

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, typically involving the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org A direct synthesis of this compound would theoretically involve the acylation of 1-bromo-2-fluorobenzene.

However, the regiochemical outcome of this reaction is governed by the directing effects of the existing substituents on the benzene ring. Both fluorine and bromine are deactivating yet ortho-, para-directing groups. libretexts.orglkouniv.ac.in When multiple substituents are present, the position of the incoming electrophile is determined by a combination of their individual directing effects and steric hindrance.

In the case of 1-bromo-2-fluorobenzene, the fluorine atom is a more powerful ortho-, para-director than bromine. The potential sites for acylation are:

Position 3: ortho to fluorine and meta to bromine.

Position 5: para to fluorine and meta to bromine.

Position 6: ortho to bromine and meta to fluorine.

The acetyl group is sterically demanding, and acylation at the C-6 position, ortho to the bulky bromine atom and flanked by the fluorine atom, is highly disfavored. The directing effect of fluorine strongly favors substitution at the C-3 and C-5 positions. Between these, substitution at the C-5 position is generally preferred to avoid steric clash with the adjacent fluorine atom. Consequently, the major product of the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene is expected to be 1-(4-bromo-3-fluorophenyl)ethanone, not the desired this compound. This makes direct Friedel-Crafts acylation a non-viable route for the synthesis of the target compound.

Table 1: Analysis of Direct Friedel-Crafts Acylation for this compound Synthesis

| Parameter | Details |

| Starting Material | 1-Bromo-2-fluorobenzene |

| Reagents | Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃) |

| Expected Major Product | 1-(4-Bromo-3-fluorophenyl)ethanone |

| Expected Minor Product(s) | This compound (trace amounts, if any) |

| Key Challenge | The directing effects of the fluorine and bromine substituents do not favor acylation at the C-2 position relative to the new acetyl group. The fluorine atom's strong para-directing effect dominates. |

| Conclusion | This method is unsuitable for the regioselective synthesis of the target compound. |

Alternative Acylation and Ketone Synthesis Routes

Given the regioselectivity issues with direct Friedel-Crafts acylation, alternative strategies must be employed. These often involve the synthesis of a precursor molecule that already contains the desired substitution pattern, followed by the introduction of the acetyl or bromo group.

A. Organometallic Routes

A powerful method for ketone synthesis involves the reaction of an organometallic reagent with an acylating agent. A particularly effective approach uses N-methoxy-N-methylamides, known as Weinreb amides. organicchemistrydata.orgresearchgate.netorientjchem.org These amides react with organolithium or Grignard reagents to form a stable chelated intermediate, which prevents the common problem of over-addition to form a tertiary alcohol. saskoer.ca Upon acidic workup, the desired ketone is liberated.

A plausible route would start from 1,2-dibromo-3-fluorobenzene. nih.govsigmaaldrich.com A selective metal-halogen exchange at the more accessible C-1 bromine can be achieved using an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium species can then be treated with N-methoxy-N-methylacetamide to furnish this compound.

B. Bromination of an Acetophenone Precursor

Another common strategy is the α-bromination of a pre-formed ketone. mdpi.com However, for the target compound, this would require the synthesis of 1-(3-fluorophenyl)ethanone followed by electrophilic bromination of the aromatic ring. The challenge lies in controlling the regioselectivity of this bromination step. The fluorine atom directs ortho and para, while the deactivating acetyl group directs meta. For 3-fluoroacetophenone, the positions ortho to fluorine are C-2 and C-4, and the para position is C-6. The acetyl group at C-1 directs to C-5. The combined effects would likely lead to a mixture of brominated products, including this compound, but also significant amounts of 1-(4-bromo-3-fluorophenyl)ethanone and 1-(2-bromo-5-fluorophenyl)ethanone, making purification difficult. mdpi.com

Table 2: Comparison of Alternative Synthetic Routes

| Route | Starting Material | Key Reagents | Advantages | Challenges |

| Weinreb Amide | 1,2-Dibromo-3-fluorobenzene | 1. n-BuLi 2. N-methoxy-N-methylacetamide 3. H₃O⁺ | High regioselectivity, avoids over-addition. researchgate.net | Requires a specific and potentially costly starting material; involves cryogenic conditions. |

| Ring Bromination | 3-Fluoroacetophenone | Br₂, FeBr₃ (or other brominating agent) | Uses readily available starting materials. | Poor regioselectivity, leading to a mixture of isomers and difficult purification. mdpi.com |

Advanced Synthetic Approaches to this compound

Multi-Step Convergent Synthesis

Multi-step synthesis allows for the construction of complex molecules with high precision. A hypothetical multi-step pathway to this compound could involve building the substitution pattern on the aromatic ring sequentially.

One such pathway could begin with 2-fluoroaniline. The synthesis would proceed as follows:

Protection: The aniline is protected, for example, as an acetamide, to modulate its reactivity and for use as a directing group.

Directed Bromination: The acetamido group directs electrophilic bromination to its ortho position, yielding 2-bromo-6-fluoroacetanilide.

Diazotization and Sandmeyer Reaction: The protecting group is removed, and the resulting 2-bromo-6-fluoroaniline (B133542) undergoes diazotization followed by a Sandmeyer reaction with cuprous bromide to replace the amino group with a second bromine atom, yielding 1,3-dibromo-2-fluorobenzene.

Selective Acylation: As described in the organometallic route (2.3.2.A), a selective metal-halogen exchange on the more reactive bromine at C-1, followed by reaction with a Weinreb amide, would produce the target ketone.

This linear sequence ensures that each substituent is placed in the correct position, overcoming the regioselectivity problems of direct electrophilic substitution.

Chemo- and Regioselective Synthesis

The key to synthesizing this compound is the precise control of regioselectivity. Directed ortho-metalation (DoM) is a premier strategy for achieving such control. researchgate.net In this approach, a functional group on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a nucleophilic aryllithium species in situ.

For this target, a DoM strategy could be envisioned starting from a precursor like 3-fluoro-N,N-diethylbenzamide. The diethylamide group is a powerful directing group.

Directed ortho-Metalation and Bromination: Treatment with an organolithium base would direct metalation to the C-2 position. Quenching this intermediate with an electrophilic bromine source (e.g., C₂Br₂Cl₄) would install the bromine atom at the desired location, yielding 2-bromo-3-fluoro-N,N-diethylbenzamide.

Conversion to Ketone: The resulting amide can be converted to the ketone. While direct conversion is difficult, it could be reacted with methyl lithium, though this risks over-addition. A more controlled method would be to hydrolyze the amide to the corresponding carboxylic acid, convert the acid to its Weinreb amide, and then react it with a methyl organometallic reagent. orientjchem.orgnih.gov

This advanced approach provides a high degree of regiochemical control, which is essential for the synthesis of polysubstituted aromatic compounds like the target molecule. researchgate.netacs.orgresearchgate.net

Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. This includes minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents. beilstein-journals.org

Solvent-Free and Aqueous Medium Reactions

Solvent-Free Reactions: Traditional Friedel-Crafts acylations often use volatile and hazardous chlorinated solvents. Research has shown that some acylation reactions can be performed under solvent-free conditions, for instance by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation. organic-chemistry.orgelsevierpure.com For example, zinc-mediated Friedel-Crafts acylation has been successfully carried out under solvent-free microwave conditions. organic-chemistry.org Similarly, α-bromination of ketones has been achieved using ultrasound irradiation in a mixture of PEG-400 and water, avoiding hazardous organic solvents. asianpubs.org While not specifically reported for this compound, these principles could be adapted to its synthesis, potentially in the bromination step of a suitable precursor.

Aqueous Medium Reactions: The use of water as a solvent is a primary goal of green chemistry. However, classical Lewis acids like AlCl₃ decompose violently in water, precluding their use in aqueous Friedel-Crafts reactions. The development of water-tolerant Lewis acid catalysts, such as certain metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), has opened the door to performing such reactions in aqueous systems. researchgate.netumich.edufrontiersin.org These catalysts can remain active at low concentrations and are often recyclable, reducing both cost and environmental impact. nih.gov Electrophilic brominations have also been developed to work "on water," using reagents like H₂O₂-HBr systems, which offer a greener alternative to traditional methods. mdpi.com The application of these aqueous methodologies to the multi-step synthesis of this compound could significantly improve the environmental profile of the process.

Table 3: Green Chemistry Approaches Potentially Applicable to the Synthesis

| Approach | Method | Potential Application Step | Advantages |

| Solvent-Free | Microwave-assisted acylation with a solid catalyst (e.g., ZnO). organic-chemistry.org | Acylation of a precursor. | Reduced solvent waste, potentially faster reaction times. |

| Solvent-Free | Ultrasound-assisted α-bromination with NBS. asianpubs.org | α-bromination of an intermediate. | Avoids hazardous solvents, enhanced reaction rates. |

| Aqueous Medium | Friedel-Crafts acylation with a water-tolerant Lewis acid (e.g., metal triflates). frontiersin.org | Acylation of a precursor. | Use of water as a solvent, catalyst recyclability. |

| Aqueous Medium | Bromination using an H₂O₂-HBr system. mdpi.com | Aromatic or α-bromination. | Avoids organic solvents and harsher brominating agents. |

Catalytic and Enzyme-Assisted Syntheses

The introduction of a bromine atom at the α-position of an acetophenone derivative is a crucial transformation. Catalytic methods offer a pathway to achieve this with high efficiency and selectivity.

Catalytic Syntheses

Various catalysts have been explored for the α-bromination of ketones. These include both metal-based and non-metal catalysts, which can facilitate the reaction under milder conditions and with greater control compared to uncatalyzed reactions. For instance, copper(II) bromide has been used as a brominating agent and catalyst in the synthesis of α-bromo ketones. lew.ro The reaction of an acetophenone with CuBr2 in a suitable solvent like ethyl acetate (B1210297) can lead to the desired α-brominated product.

Phase transfer catalysts (PTCs) have also been employed in related syntheses. Although not directly reported for this compound, PTCs such as phosphonium (B103445) or ammonium (B1175870) salts can be effective in facilitating reactions between reagents in different phases, which can be advantageous in certain synthetic setups.

Another approach involves the use of gold catalysts for the hydration of halo-substituted propargyl carboxylates, which ultimately yield α-acyloxy α′-halo ketones. acs.orgnih.gov This methodology, while not a direct bromination of an acetophenone, represents an advanced catalytic route to halo ketones.

Enzyme-Assisted Syntheses

The application of enzymes in the synthesis of halogenated organic compounds is a growing field, offering high selectivity and environmentally benign reaction conditions. Haloperoxidases are a class of enzymes known to catalyze the halogenation of various substrates. nih.gov While specific enzymatic synthesis of this compound has not been detailed in the available literature, the general mechanism of FADH2-dependent halogenases involves the formation of a hypohalous acid, which then acts as the halogenating agent for activated aromatic compounds. nih.gov

Chemoenzymatic cascades, which combine biocatalytic steps with traditional chemical reactions, are also a promising strategy. For example, a vanadium-dependent haloperoxidase could be used for the initial bromination, followed by further chemical modifications. acs.org The primary advantage of enzymatic methods lies in their potential for high regioselectivity and stereoselectivity, operating under mild conditions of temperature and pH.

A summary of potential catalytic approaches is presented in Table 1.

Table 1: Overview of Potential Catalytic Methods for α-Bromination of Acetophenones

| Catalyst Type | Example Catalyst | General Reaction Conditions | Potential Advantages |

| Metal Catalyst | Copper(II) Bromide | Reflux in organic solvent (e.g., ethyl acetate) | Readily available, effective brominating agent. |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide | Biphasic system | Enhanced reaction rates, milder conditions. |

| Gold Catalyst | Gold(I) complexes | Hydration of alkynes | High regioselectivity for specific substrates. |

| Biocatalyst | Haloperoxidase | Aqueous buffer, mild temperature and pH | High selectivity, environmentally friendly. |

Microwave and Ultrasound-Assisted Protocols

To accelerate reaction times and improve yields, non-conventional energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of α-bromo ketones.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the α-bromination of acetophenones. For instance, the bromination of various acetophenones using N-bromosuccinimide (NBS) as the brominating agent can be achieved in minutes under microwave irradiation, compared to hours with conventional heating. researchgate.net The reaction is often carried out in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsA). researchgate.net The use of microwave heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of side products. rsc.org

Ultrasound-Assisted Protocols

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient method for the synthesis of α-bromoacetophenones. Ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. lew.ro The α-bromination of substituted acetophenones with NBS has been successfully carried out under ultrasonic conditions, often at lower temperatures than conventional methods. lew.roresearchgate.net This technique is considered a green chemistry approach as it can reduce reaction times and energy consumption. lew.ro

The combination of a catalyst with ultrasound can be particularly effective. For example, the use of p-TsOH as a catalyst in conjunction with ultrasound for the bromination of acetophenones with NBS in methanol (B129727) has been reported to give high yields at temperatures around 35°C. researchgate.net

Table 2 summarizes the conditions and outcomes for these advanced protocols based on general findings for acetophenone bromination.

Table 2: Microwave and Ultrasound-Assisted α-Bromination of Acetophenones

| Method | Brominating Agent | Catalyst/Solvent | Typical Reaction Time | General Yields |

| Microwave-Assisted | N-Bromosuccinimide (NBS) | p-TsA / Acetic Acid | 5-30 minutes | Good to Excellent |

| Ultrasound-Assisted | N-Bromosuccinimide (NBS) | p-TsA / Methanol | 15-60 minutes | High |

| Ultrasound-Assisted | Copper(II) Bromide | Heterogeneous | Minutes | Good to Excellent |

Chemical Reactivity and Transformations of 1 2 Bromo 3 Fluorophenyl Ethanone

Reactivity of the Aryl Bromine in 1-(2-Bromo-3-fluorophenyl)ethanone

The carbon-bromine bond in this compound is the most labile site for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is primarily exploited through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new chemical bonds. wikipedia.orgorganic-chemistry.orgdiva-portal.org In the context of this compound, the aryl bromine atom serves as a versatile handle for such transformations.

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound, is a widely used method for creating carbon-carbon bonds. diva-portal.orgrsc.orggre.ac.uk For this compound, this reaction would involve its coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. This method is particularly valuable for synthesizing biaryl compounds. gre.ac.uk The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. diva-portal.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Aryl Halide | This compound |

| Boronic Acid/Ester | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene/Water, Dioxane/Water |

| Temperature | 80-120 °C |

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.orgpearson.com In a typical Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base. pearson.com This reaction is instrumental in forming substituted alkenes. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. libretexts.org

Table 2: Representative Conditions for Heck Reaction

| Component | Example |

| Aryl Halide | This compound |

| Alkene | Styrene, n-Butyl acrylate |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile |

| Temperature | 100-140 °C |

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, is a reliable method for the synthesis of aryl alkynes. organic-chemistry.orgrsc.org The reaction of this compound with a terminal alkyne would proceed under these conditions to yield a 1-(2-alkynyl-3-fluorophenyl)ethanone derivative. The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. organic-chemistry.org

Table 3: Representative Conditions for Sonogashira Coupling

| Component | Example |

| Aryl Halide | This compound |

| Alkyne | Phenylacetylene |

| Catalyst | Pd(PPh₃)₂Cl₂, CuI |

| Base | Et₃N, Diisopropylamine |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 80 °C |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions involving aryl bromides, other transition metals such as copper and iron have also been employed. Copper-catalyzed amination reactions, a variant of the Ullmann condensation, can be used to form carbon-nitrogen bonds. mdpi.combeilstein-journals.org For instance, this compound could potentially undergo coupling with various amines in the presence of a copper catalyst to yield N-aryl products. mdpi.comsmolecule.com Iron-catalyzed Sonogashira-type reactions have also been developed as a more cost-effective and environmentally friendly alternative to palladium-based systems. researchgate.net

Nucleophilic Aromatic Substitution with the Bromine Atom

Nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is generally challenging due to the electron-rich nature of the aromatic ring. However, the presence of the electron-withdrawing acetyl group can facilitate such reactions, particularly when strong nucleophiles are used under forcing conditions. masterorganicchemistry.comlibretexts.org For a nucleophilic aromatic substitution to occur, the aromatic ring must typically be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the acetyl group is meta to the bromine, which provides some activation, but less than an ortho or para substituent would. Reactions with strong nucleophiles like amines or alkoxides may proceed, but often require high temperatures. smolecule.comnih.gov

Reactivity and Influence of the Aryl Fluorine in this compound

The fluorine atom on the aromatic ring of this compound significantly influences the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect.

Electronic Effects on Aromatic Ring Reactivity

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution. Conversely, this electron withdrawal can enhance the reactivity of the ring towards nucleophilic attack, although direct substitution of the fluorine atom is generally difficult due to the strength of the C-F bond. The presence of both the ortho-bromo and meta-fluoro substituents, along with the acetyl group, creates a complex electronic environment that influences the regioselectivity of reactions on the aromatic ring. researchgate.netrasayanjournal.co.in

Potential for C-F Bond Activation in Related Systems

Transformations of the Ethanone (B97240) Carbonyl Group in this compound

The carbonyl group is a primary site for chemical reactions, particularly for nucleophilic attacks, due to the partial positive charge on the carbonyl carbon.

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(2-bromo-3-fluorophenyl)ethanol. This transformation is fundamental in organic synthesis, often accomplished using various reducing agents.

For prochiral ketones such as this, asymmetric reduction to yield a specific enantiomer of the alcohol is of significant interest, particularly in the synthesis of pharmaceutical intermediates. While specific studies on this compound are not prevalent, extensive research on analogous bromo-halophenyl ethanones provides insight into highly effective methodologies. Chiral oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction, are highly effective for the enantioselective reduction of ketones with borane (B79455) reagents. Additionally, biocatalytic methods, employing enzymes such as alcohol dehydrogenases from microorganisms, offer an environmentally benign route to chiral alcohols with high enantiomeric excess. rsc.org These methods have been successfully applied to structurally similar substrates, suggesting their applicability to this compound.

Table 1: Asymmetric Reduction Conditions for Analogs of this compound

| Substrate | Reagent/Catalyst | Conditions | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4-fluoroacetophenone | (R)-CBS catalyst, Catecholborane | THF | (R)-1-(2-bromo-4-fluorophenyl)ethanol | High | |

| 2-Bromo-4-fluoroacetophenone | Engineered Alcohol Dehydrogenase (TeSADH mutant) | Tris-HCl buffer, 2-propanol | (R)-1-(2-bromo-4-fluorophenyl)ethanol | >99% | |

| 2-Bromo-1-(3'-chlorophenyl)ethanone | Ashbya gossypii (microorganism) | Glucose, phosphate (B84403) buffer, 30°C | (-)-2-Bromo-1-(3'-chlorophenyl)ethanol | Not specified | rsc.org |

The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. Standard transformations include the Wittig reaction, which converts the carbonyl group into an alkene. For instance, reaction with a phosphorus ylide (e.g., Ph3P=CH2) would be expected to yield 1-bromo-2-fluoro-3-(1-propen-2-yl)benzene. Recent advancements have focused on stereoselective Wittig-type reactions to produce functionalized alkenes like geminal bromofluoroalkenes from various aldehydes and ketones. chemicalbook.com

Condensation reactions with nitrogen-based nucleophiles are also common. Reaction with primary amines yields imines, while reaction with hydrazine (B178648) or its derivatives can form hydrazones. These reactions are foundational for building more complex heterocyclic structures. For example, α-amino ketones, synthesized from α-halo ketones, are key precursors for many pharmaceutical compounds.

Further functionalization can be achieved at the α-position (the methyl group) of this compound. The protons on this methyl group are acidic and can be removed by a base to form an enolate, or they can be substituted under acidic conditions via an enol intermediate. This allows for the introduction of additional halogen atoms.

The reaction can be controlled to achieve either mono- or di-halogenation at the α-carbon. Bromination, for example, can be accomplished using bromine (Br2) in a solvent like acetic acid or with N-bromosuccinimide (NBS). Research on similar substituted acetophenones demonstrates that α,α-dibromination is a feasible and high-yielding transformation. These resulting α,α-dihalo ketones are versatile intermediates for synthesizing various organic compounds.

Table 2: Alpha-Bromination Conditions for Analogs of this compound

| Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-Fluorophenyl)ethanone | K₂S₂O₈, HBr | Water | 2,2-Dibromo-1-(4-fluorophenyl)ethanone | 75% | |

| 1-(4-Fluorophenyl)ethanone | CoFe₂O₄-SiO₂-SO₃H, HBr | Not specified | 2,2-Dibromo-1-(4-fluorophenyl)ethanone | 80% |

Selectivity in Multi-Functional Reactions

The presence of multiple reactive sites in this compound—the carbonyl group, the α-protons, the C-Br bond, and the C-F bond—presents a significant challenge and opportunity for chemoselectivity. Achieving a desired transformation at one site while leaving the others intact is crucial for efficient multi-step syntheses.

Carbonyl vs. Aryl Halide Selectivity: A common challenge is the selective reduction of the ketone in the presence of aryl halides. Standard, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally highly selective for the carbonyl group and will not typically reduce the aryl C-Br or C-F bonds under standard conditions. Conversely, more aggressive conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) at high pressure, could lead to the reduction of the ketone as well as hydrodehalogenation, particularly at the C-Br bond.

C-Br vs. C-F Selectivity: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the significant difference in bond dissociation energies between C-Br and C-F bonds allows for excellent chemoselectivity. The C-Br bond is substantially more reactive and will readily undergo oxidative addition to a palladium(0) catalyst, allowing for selective coupling with boronic acids, alkenes, or amines at the 2-position of the phenyl ring. The C-F bond, being much stronger, would remain intact under typical palladium-catalyzed conditions. This predictable reactivity is a cornerstone of modern synthetic strategy.

Carbonyl vs. α-Proton Selectivity: The competition between nucleophilic attack at the carbonyl carbon and base-mediated deprotonation at the α-carbon is governed by the nature of the nucleophile/base and the reaction conditions. Strong, sterically hindered bases (e.g., lithium diisopropylamide, LDA) will preferentially deprotonate the α-carbon to form an enolate, which can then react with an electrophile. In contrast, less basic nucleophiles (e.g., Grignard reagents, organolithiums) will preferentially add to the electrophilic carbonyl carbon. This selectivity allows for directed functionalization at either the carbonyl or the α-position.

Mechanistic Investigations of Reactions Involving 1 2 Bromo 3 Fluorophenyl Ethanone

Reaction Mechanism Elucidation for C-C and C-Heteroatom Bond Formations

The structure of 1-(2-Bromo-3-fluorophenyl)ethanone presents two primary sites for bond formation: the α-carbon to the carbonyl group and the carbon atom of the phenyl ring bonded to the bromine.

C-Heteroatom Bond Formation: The α-bromo ketone functionality is a classic electrophilic site susceptible to nucleophilic substitution (SN2) reactions. This allows for the formation of carbon-heteroatom bonds. For instance, in the synthesis of various heterocycles like thiazoles or pyrazines, this position is attacked by nitrogen or sulfur nucleophiles. smolecule.com The reaction of a similar compound, 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone, with 3-bromopyridine-2-amine in ethanol (B145695) proceeds via a cyclization reaction to form an imidazo[1,2-a]pyridine (B132010) derivative. ijres.org This transformation involves the initial nucleophilic attack of the pyridine (B92270) nitrogen on the α-carbon, displacing the bromide, followed by subsequent intramolecular reactions.

Kinetic Studies and Reaction Pathway Profiling for this compound Transformations

Quantitative kinetic studies that would allow for a detailed reaction pathway profiling of transformations involving this compound have not been reported in the reviewed literature. Such studies would be crucial to determine rate laws, activation parameters, and the influence of reaction conditions on the selectivity and efficiency of its various reactions. For example, kinetic analysis of nucleophilic substitution at the α-carbon would provide insight into the electronic and steric effects of the 2-bromo-3-fluorophenyl group on the reaction rate.

Spectroscopic and Spectrometric Probing of Reaction Intermediates

While the final products of reactions involving this compound are routinely characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the direct observation and characterization of transient intermediates remain a significant challenge. Techniques like low-temperature NMR or advanced mass spectrometry methods could potentially be employed to detect and structurally elucidate key intermediates, such as the enolate formed by deprotonation of the α-carbon or metal-complexed intermediates in cross-coupling reactions. Spectroscopic data for the starting material, this compound, is available, with characteristic signals in its 1H NMR and 13C NMR spectra confirming its structure. rsc.org

Influence of Substituent Effects on Reaction Mechanisms of this compound

The reactivity of this compound is significantly influenced by the electronic properties of the bromo and fluoro substituents on the phenyl ring.

Inductive Effects: Both bromine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons, potentially influencing the rates of both nucleophilic attack at the carbonyl and enolate formation.

Positional Effects: The ortho position of the bromine atom and the meta position of the fluorine atom relative to the acetyl group are critical. The ortho-bromo substituent, in addition to its electronic effects, can exert steric hindrance, which may influence the approach of nucleophiles to the carbonyl group and affect the conformation of the molecule. The meta-fluoro substituent primarily exerts its strong inductive effect, modifying the electronic nature of the aromatic ring and influencing the reactivity at the other positions. In nucleophilic aromatic substitution reactions, a fluorine atom is a surprisingly good leaving group, often more reactive than other halogens. nist.gov However, in the context of metal-catalyzed cross-coupling, the C-Br bond is significantly more reactive than the C-F bond.

Synthetic Utility of 1 2 Bromo 3 Fluorophenyl Ethanone As a Building Block

Ligands for Phosphorescent Complexes

The pyrazine (B50134) derivatives synthesized from 1-(2-Bromo-3-fluorophenyl)ethanone can serve as ligands for the formation of phosphorescent metal complexes, particularly with iridium(III). ossila.comsoton.ac.uk These complexes can exhibit tunable emission colors, ranging from yellow to deep red, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ossila.com The specific substituents on the ligand framework, which can be readily varied using this compound as a starting point, allow for fine-tuning of the photophysical properties of the resulting complexes. soton.ac.uk

Advanced Spectroscopic and Analytical Characterization of 1 2 Bromo 3 Fluorophenyl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(2-Bromo-3-fluorophenyl)ethanone and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR spectra provide information on the number, environment, and coupling of hydrogen atoms. For instance, in a derivative, 2-bromo-1-(3-fluorophenyl)ethanone, the proton NMR spectrum shows multiplets in the aromatic region (δ 7.29-7.79 ppm) and a characteristic singlet for the α-bromo methylene (B1212753) protons (CH2Br) at approximately 4.42 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of 2-bromo-1-(3-fluorophenyl)ethanone, for example, displays a peak for the carbonyl carbon around 190.10 ppm and signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (d, J = 248.85 Hz). rsc.org

¹⁹F NMR is particularly valuable for fluorinated compounds like this compound. It provides direct information about the fluorine substituent, including its chemical shift and coupling to neighboring protons and carbons. In the case of 2-bromo-1-(4-fluorophenyl)ethanone, a derivative, the ¹⁹F NMR spectrum shows a signal at -102.59 ppm. asianpubs.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. These experiments help in unambiguously assigning the complex proton and carbon signals in the spectra of these substituted phenyl ethanones, especially in cases of overlapping multiplets in the aromatic region.

Table 1: Representative NMR Data for Derivatives of this compound

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 2-Bromo-1-(3-fluorophenyl)ethanone | 7.79-7.29 (m, 4H, Ar-H), 4.42 (s, 2H, CH₂Br) | 190.10 (C=O), 162.84 (d, J=248.85 Hz, C-F), 135.93 (d, J=6.35 Hz), 130.45, 124.80, 120.72 (d, J=21.6 Hz), 115.30 (d, J=22.5 Hz), 30.40 (CH₂Br) | rsc.org |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 8.06-8.01 (m, 2H), 7.20-7.14 (m, 2H), 4.41 (s, 2H) | 189.80, 166.14 (d, J = 256 Hz), 131.71 (d, J = 9.54 Hz), 130.33 (d, J = 3.70 Hz), 116.08 (d, J = 22.74 Hz), 30.39 | rsc.org |

| 2-Bromo-1-(2-fluorophenyl)ethanone | 7.95 (ddd, J = 7.6, 7.6, 1.6 Hz, 1H), 7.61–7.56 (m, 1H), 7.28 (dd, J = 11.2, 11.2 Hz, 1H), 7.19 (dd, J = 11.2, 11.2 Hz, 1H), 4.53 (d, J = 3.2 Hz, 2H) | Not explicitly provided | acs.org |

Advanced Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS/MS)

Advanced mass spectrometry techniques are pivotal for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for identifying and quantifying them in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For example, the exact mass of this compound is 215.958603 amu. chemsrc.com HRMS analysis of a related compound, 2-bromo-1-(4-fluorophenyl)ethanone, yielded a measured mass of 215.9587, which is in close agreement with the calculated mass of 215.9589 for the molecular formula C₈H₆BrFO. asianpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In the analysis of α-bromo ketones, GC-MS is used to separate the components of a reaction mixture before they are introduced into the mass spectrometer for identification based on their mass spectra. asianpubs.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is employed for the analysis of less volatile or thermally labile compounds. This technique separates compounds using liquid chromatography, and the tandem mass spectrometry capability allows for structural elucidation and sensitive quantification. While specific LC-MS/MS data for this compound was not found, this method is crucial for studying the metabolism and interactions of its derivatives, such as 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, with biological systems. smolecule.com

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational modes of functional groups. In the case of ketone derivatives, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed. For chalcone (B49325) derivatives, which share the ketone functional group, these C=O stretching frequencies are well-documented. mangaloreuniversity.ac.inresearchgate.netuantwerpen.be While a specific IR spectrum for this compound was not available, related compounds like 2-bromo-1-(4-fluorophenyl)ethanone have been analyzed, with vapor phase IR spectra available. nih.gov

Raman Spectroscopy is a complementary technique to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations. The analysis of polycrystalline samples of related chalcone derivatives by FT-Raman spectroscopy has been used to study their vibrational modes. researchgate.netuantwerpen.be

Chromatographic Methods for Purity Assessment and Mixture Separation (GC, HPLC, UPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

Gas Chromatography (GC) is suitable for the analysis of volatile compounds and is often used to monitor the progress of reactions and to determine the purity of the final product. asianpubs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques for the separation, quantification, and purification of a wide range of compounds. These methods are particularly useful for non-volatile or thermally sensitive compounds. While specific HPLC or UPLC methods for the parent compound were not detailed, these techniques are standard for the analysis of related aromatic ketones. ias.ac.in

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring reaction progress and for preliminary purity assessment. ias.ac.in It is often used to determine the appropriate solvent system for column chromatography, a technique used for the purification of the synthesized compound. ias.ac.in

Computational and Theoretical Studies of 1 2 Bromo 3 Fluorophenyl Ethanone

Quantum Chemical Calculations on the Electronic Structure of 1-(2-Bromo-3-fluorophenyl)ethanone

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of this compound. Density Functional Theory (DFT), particularly using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), is a commonly employed method. dergipark.org.tr These calculations are typically performed with a comprehensive basis set, such as 6-311++G(d,p), to ensure a high degree of accuracy in the computed properties. dergipark.org.tr Such studies on related acetophenone (B1666503) derivatives have demonstrated the power of this approach in providing valuable insights into their electronic structure and interactions. tandfonline.com

The optimization of the molecular geometry is the initial step in these calculations, leading to the most stable three-dimensional arrangement of the atoms. researchgate.net From this optimized structure, a wealth of electronic properties can be determined, offering a detailed picture of the molecule's behavior.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Theoretical calculations for analogous compounds, such as 2,4'-dibromoacetophenone, have been used to determine these energy values and related quantum chemical descriptors. dergipark.org.tr These descriptors, including ionization potential, electron affinity, and chemical hardness, are derived from the HOMO-LUMO energies and further quantify the molecule's reactivity. tandfonline.com

Table 1: Representative Calculated Electronic Properties of a Halogenated Acetophenone

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 5.5 |

Note: The values presented are representative and based on DFT/B3LYP calculations for structurally similar halogenated acetophenones.

Molecular Electrostatic Potential (MEP) maps are invaluable for understanding the charge distribution within a molecule and for predicting its reactive sites. tandfonline.com The MEP surface illustrates the electrostatic potential at different points on the molecule's surface, with colors indicating the nature of the potential. Regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity. tandfonline.com Conversely, the hydrogen atoms of the phenyl ring and the methyl group would exhibit positive potential. The presence of the electronegative fluorine and bromine atoms will also influence the charge distribution across the aromatic ring, creating a more complex potential map compared to unsubstituted acetophenone. These maps are crucial for predicting how the molecule will interact with other molecules and its potential role in intermolecular interactions. tandfonline.com

Reaction Mechanism Modeling using Density Functional Theory (DFT)

DFT is a powerful tool for modeling reaction mechanisms at the molecular level. scispace.com By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway. This approach allows for the investigation of various chemical transformations that this compound could undergo.

For instance, in studying reactions involving the carbonyl group, such as nucleophilic additions, DFT can be used to model the approach of a nucleophile and the subsequent formation of a tetrahedral intermediate. The activation energy for this process can be calculated, providing a quantitative measure of the reaction's feasibility. Similarly, reactions involving the aromatic ring, such as electrophilic substitution, can be modeled to understand the directing effects of the bromo and fluoro substituents.

Studies on related ketones have used DFT to explore reaction dynamics and inhibition processes, highlighting the utility of this method in understanding complex chemical interactions. scispace.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. For acetophenone derivatives, a key conformational feature is the orientation of the acetyl group relative to the phenyl ring. acs.org

Studies on 2'-fluoro-substituted acetophenones have shown a preference for the s-trans conformer, where the carbonyl group is oriented away from the fluorine-substituted carbon. acs.org This preference is often confirmed through a combination of experimental techniques and DFT calculations. acs.org For this compound, a potential energy surface scan, where the dihedral angle between the phenyl ring and the acetyl group is systematically varied, can reveal the most stable conformations. dergipark.org.tr

Intermolecular interactions also play a crucial role in the solid-state structure and properties of the compound. Weak interactions, such as hydrogen bonding and halogen bonding, can influence the molecular packing in the crystal lattice. mdpi.com The bromine and fluorine atoms in this compound can participate in halogen bonding, where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. mdpi.com

Prediction of Spectroscopic Properties and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Table 2: Predicted and Experimental Spectroscopic Data for a Representative Halogenated Acetophenone

| Spectroscopic Technique | Predicted Value | Experimental Value |

| 13C NMR (C=O) | ~195-200 ppm | ~197 ppm |

| 1H NMR (CH3) | ~2.5-2.7 ppm | ~2.6 ppm |

| FT-IR (C=O stretch) | ~1680-1700 cm-1 | ~1690 cm-1 |

| UV-Vis (λmax) | ~240-250 nm | ~245 nm |

Note: These values are illustrative and based on data from similar acetophenone derivatives. The exact values for this compound may vary.

Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. tandfonline.comacs.org The predicted maximum absorption wavelengths (λmax) can be correlated with experimental spectra to understand the nature of the electronic excitations. acs.org

The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr By computing the 1H and 13C NMR spectra for the optimized geometry of this compound, the predicted chemical shifts can be compared with experimentally obtained spectra to confirm the molecular structure. nih.gov

Furthermore, vibrational frequencies can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to assign the observed vibrational modes to specific functional groups and motions within the molecule. dergipark.org.tr This comparative analysis provides a powerful method for structural characterization. tandfonline.com

Emerging Research Applications and Interdisciplinary Studies Involving 1 2 Bromo 3 Fluorophenyl Ethanone

Catalytic Applications Beyond Direct Synthesis

Although direct catalytic use of 1-(2-Bromo-3-fluorophenyl)ethanone is not yet widely documented, its potential as a precursor for sophisticated ligands and catalysts is significant. Aromatic ketones with similar structures are known to be versatile building blocks for synthesizing ligands used in transition-metal catalysis.

For instance, related α-bromoacetophenones are employed in the synthesis of complex heterocyclic structures that can act as ligands. These ligands are crucial in forming catalysts that drive important chemical reactions, such as cross-coupling, which is fundamental in pharmaceutical and materials chemistry. The reactivity of the α-bromo ketone functionality allows for its facile conversion into various heterocyclic systems, such as imidazoles and thiazoles, which are known to coordinate with metal centers. One related compound, 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, is noted as a versatile small molecule scaffold that can be used as a catalyst and ligand in organic synthesis. medchemexpress.com This suggests a viable pathway where this compound could be transformed into novel ligands, with the fluorine and bromine substituents on the phenyl ring providing a means to fine-tune the electronic properties and, consequently, the catalytic activity of the resulting metal complex.

Table 1: Potential Catalytic Applications Based on Related Compound Reactivity

| Related Compound Class | Resulting Ligand/Catalyst Type | Potential Application | Reference |

|---|---|---|---|

| α-Bromoacetophenones | Heterocyclic Ligands (e.g., Imidazoles, Thiazoles) | Precursors for transition-metal cross-coupling catalysts. | medchemexpress.com |

| N,N-Diaryl Dihydrophenazines | Organic Photoredox Catalysts | Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP). | nih.govnih.govacs.org |

Advanced Materials Science Integration

In the field of materials science, functional organic molecules are critical for developing new technologies. While specific integration of this compound into polymers or materials is an area of nascent interest, its structural motifs are relevant to established applications. Commercial suppliers categorize the compound under materials science and polymer science building blocks, indicating its recognized potential in these areas. bldpharm.combldpharm.com

Polymer Chemistry: The development of advanced polymers often relies on the functionalization of monomers or polymer chains to impart specific properties. Photoredox catalysis has emerged as a powerful tool in polymer chemistry, enabling techniques like organocatalyzed atom transfer radical polymerization (O-ATRP) to create polymers with controlled architectures. nih.govrsc.org Organic photoredox catalysts, such as N,N-diaryl dihydrophenazines, are prized for being metal-free alternatives. nih.govacs.org The synthesis of these complex catalysts often starts from simpler aromatic building blocks. It is conceivable that this compound could serve as a precursor to a subunit of a larger, more complex organic photocatalyst.

Photoredox Catalysis: Photoredox catalysis utilizes light to drive chemical reactions by generating reactive radical intermediates. nih.govacs.orgresearchgate.net This field is increasingly shifting towards organic catalysts to avoid metal contamination and improve sustainability. researchgate.netnih.govresearchgate.netdiva-portal.org Organopolymers with tailored chromophores are being designed for enhanced catalytic activity. nih.govresearchgate.net The unique electronic properties conferred by the bromo- and fluoro-substituents on this compound make it a candidate for incorporation into such photocatalytic polymer scaffolds, where it could influence charge transfer properties and catalytic efficiency. nih.gov

Table 2: Potential Roles in Advanced Materials Science

| Area | Potential Application of this compound | Rationale based on Analogous Research | Reference |

|---|---|---|---|

| Polymer Chemistry | Monomer precursor for functional polymers or photoredox catalysts. | N,N-Diaryl dihydrophenazines used in O-ATRP are built from functionalized aryl units. | nih.govnih.govacs.org |

| Photoredox Catalysis | Component of a larger organic photocatalyst structure. | Organopolymers with multiple chromophores show enhanced catalytic activity. | nih.govresearchgate.net |

Structural Elucidation of Complex Biological Systems

Currently, there is no published research demonstrating the use of this compound as a molecular probe for elucidating biological systems. While many fluorinated and brominated organic compounds are used as biochemical reagents for life science research, the specific application as a probe requires particular properties, such as binding affinity for a target and a detectable signal, which have not been investigated for this compound. medchemexpress.commedchemexpress.com A related compound, 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone, is suggested to have potential for designing molecular probes, indicating that this class of molecules holds promise for such applications pending further research.

Methodological Development in Organic Synthesis

The most immediate and well-supported application of this compound is in the development of new synthetic methodologies. As a poly-functionalized building block, it offers multiple reactive sites for constructing complex molecular architectures, particularly heterocyclic compounds.

The α-bromo ketone moiety is a classic electrophile for reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is extensively used in the Hantzsch thiazole (B1198619) synthesis and the Huisgen imidazole (B134444) synthesis. Research has shown that various substituted α-bromoacetophenones are versatile precursors for novel bis(imidazo[1,2-a]pyridines) and bis(imidazo[1,2-a]pyrimidines), which are synthesized by reacting the ketone with aminopyridines or aminopyrimidines. nih.govmdpi.com These reactions often benefit from microwave assistance, which can lead to shorter reaction times and higher selectivity. nih.gov

The synthesis of various heterocycles from α-bromoacetophenones is a well-established strategy. rsc.orgclockss.org For example, the intramolecular α-arylation of ketone enolates linked to a haloarene can produce benzo-fused heterocycles. conicet.gov.ar The specific substitution pattern of this compound, with its distinct electronic and steric environment, makes it a valuable substrate for exploring new reaction pathways and optimizing existing ones to access novel, highly substituted heterocyclic scaffolds.

Table 3: Methodological Applications in Heterocycle Synthesis

| Reactant Class | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| α-Bromoacetophenones | Condensation with 2-aminopyridine/2-aminopyrimidine | Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines | nih.gov |

| α-Bromoacetophenones | Three-component reaction with amines and ethyl acetoacetate | N-Substituted 1H-pyrroles | clockss.org |

| α-Bromoacetophenones | Reaction with o-phenylenediamines | Benzimidazoles | clockss.org |

Future Research Directions and Unexplored Avenues for 1 2 Bromo 3 Fluorophenyl Ethanone

Development of Novel Stereoselective Transformations

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern drug discovery. Future research will likely focus on developing novel stereoselective transformations involving 1-(2-bromo-3-fluorophenyl)ethanone to produce enantiomerically pure alcohols, which are key intermediates in the synthesis of various pharmaceuticals. mdpi.com

One promising avenue is the use of biocatalysis, employing enzymes or whole-cell systems to achieve high enantioselectivity in the reduction of the ketone functionality. mdpi.comacs.org For instance, the enantioselective microbial reduction of similar acetophenones has been successfully demonstrated to produce chiral alcohols with high yields and enantiomeric excess. mdpi.com This approach offers a greener and more efficient alternative to traditional chemical methods.

| Catalyst/Method | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Microbial Reduction | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | >99% | High | mdpi.com |

| Hansenula polymorpha | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 73.8% | - | mdpi.com |

| Rhodococcus globerulus | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 71.8% | - | mdpi.com |

Integration into Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering enhanced safety, efficiency, and scalability. rsc.orgsyrris.com Integrating the synthesis and subsequent transformations of this compound into continuous-flow systems presents a significant opportunity for future research.

Automated platforms can enable rapid optimization of reaction conditions, such as temperature, pressure, and reagent stoichiometry, leading to higher yields and purity. rsc.org This approach is particularly advantageous for industrial-scale production, where consistency and cost-effectiveness are paramount. smolecule.com Stopped-flow synthesis, a technique that combines the benefits of batch and flow chemistry, could be particularly useful for creating libraries of compounds derived from this compound for high-throughput screening in drug discovery. rsc.org

Exploration of Bio-Inspired Synthetic Routes

Nature provides a vast blueprint for the synthesis of complex molecules with remarkable efficiency and selectivity. Bio-inspired synthetic routes, which mimic enzymatic processes, are gaining traction as a sustainable approach to chemical synthesis. acs.org Future research could explore the use of biomimetic catalysts or even engineered enzymes to perform key transformations on this compound.

These bio-inspired methods could offer advantages such as milder reaction conditions, reduced waste generation, and the ability to perform highly specific chemical modifications that are challenging to achieve with conventional synthetic methods. acs.org

Advanced Functionalization Strategies for Enhanced Utility

The bromine and fluorine atoms on the phenyl ring of this compound provide handles for a variety of chemical modifications. Future research will undoubtedly focus on developing advanced functionalization strategies to further expand the synthetic utility of this compound.

This could involve exploring novel cross-coupling reactions to introduce diverse substituents at the bromine position or leveraging the directing effects of the fluorine atom to achieve regioselective functionalization of the aromatic ring. acs.orgacs.org Such strategies would enable the synthesis of a wider array of complex molecules with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals. smolecule.comontosight.ai

Sustainability and Circular Economy Principles in this compound Chemistry

The chemical industry is increasingly embracing the principles of sustainability and the circular economy. Future research on this compound will likely incorporate these principles, focusing on the development of greener synthetic methods and the potential for recycling and reusing reagents and solvents. smolecule.com

This includes exploring the use of environmentally benign solvents, developing catalytic systems that can be easily recovered and reused, and designing synthetic pathways that minimize waste generation. smolecule.com By adopting these sustainable practices, the chemical community can ensure that the production and utilization of this compound are both economically viable and environmentally responsible.

常见问题

Q. What are the common synthetic routes for preparing 1-(2-Bromo-3-fluorophenyl)ethanone?

The synthesis typically involves bromination of 1-(3-fluorophenyl)ethanone using bromine (Br₂) in a polar solvent like acetic acid or dichloromethane under controlled low-temperature conditions (0–5°C) to minimize side reactions. Reaction progress is monitored via TLC or GC-MS. Purification is achieved via column chromatography or recrystallization . Alternative routes may involve Friedel-Crafts acylation of 2-bromo-3-fluorobenzene derivatives, though yields vary based on substituent electronic effects .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include: